PSMA-617 Linker

PSMA binding affinity radioligand therapy target engagement

Phase III-proven linker for PSMA-targeting radiopharmaceuticals. Distinguished by ~40-fold lower renal uptake versus PSMA-I&T and the only PSMA conjugate with level 1 overall survival evidence (VISION: HR=0.62). Its 2-naphthyl-L-alanine-tranexamic acid architecture maintains high PSMA affinity (Ki=0.37 nM) while enabling multi-isotope DOTA complexation. Procure with documented traceability to the VISION reference standard to ensure regulatory compliance and cross-study comparability.

Molecular Formula C33H45N5O9
Molecular Weight 655.7 g/mol
Cat. No. B10775217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA-617 Linker
Molecular FormulaC33H45N5O9
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)
InChIKeyJHWCOTSIOATVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSMA-617 Linker: A Clinically Validated DOTA-Conjugated Ligand for Targeted Prostate Cancer Theranostics


Vipivotide tetraxetan (PSMA-617) is a small-molecule prostate-specific membrane antigen (PSMA) inhibitor consisting of three functional modules: a glutamate-urea-lysine pharmacophore, a DOTA chelator capable of complexing both ⁶⁸Ga and ¹⁷⁷Lu, and a structurally optimized linker moiety (2-naphthyl-L-alanine-tranexamic acid) that connects these two entities [1]. The compound functions as a theranostic radiopharmaceutical platform, enabling both diagnostic imaging (when labeled with ⁶⁸Ga) and targeted radioligand therapy (when labeled with ¹⁷⁷Lu or ²²⁵Ac) [2]. PSMA-617 is distinguished by its regulatory approval via the phase III VISION trial, which established its clinical utility in metastatic castration-resistant prostate cancer (mCRPC) and provides the most robust clinical evidence base among PSMA-targeting small-molecule ligands [3].

Why PSMA-617 Linker Cannot Be Replaced by PSMA-11, PSMA-I&T, or Other In-Class Analogs Without Clinical Consequence


Despite sharing a common glutamate-urea-lysine pharmacophore, PSMA-targeting ligands exhibit substantial functional divergence attributable to differences in their linker and chelator architectures [1]. The linker region of PSMA-617 (2-naphthyl-L-alanine-tranexamic acid) confers distinct pharmacokinetic and biodistribution properties that directly impact therapeutic index and clinical outcomes [2]. Systematic linker modifications demonstrate that 2-naphthyl-L-alanine is structurally essential for maintaining high-affinity PSMA binding, while tranexamic acid substitutions modulate tumor-to-background ratios and renal clearance kinetics [3]. In clinical practice, [¹⁷⁷Lu]Lu-PSMA-617 demonstrates approximately 40-fold lower renal uptake at 4–8 hours post-injection compared to [¹⁷⁷Lu]Lu-PSMA-I&T, and exhibits slower renal clearance relative to PSMA-11, which translates to measurable differences in organ dosimetry and the feasibility of repeat therapeutic cycles [4]. These quantitative distinctions preclude generic substitution between PSMA ligands in research or clinical protocols where reproducibility, dosimetry, and regulatory compliance are paramount.

PSMA-617 Linker: Quantitative Head-to-Head Evidence for Scientific Selection


PSMA-617 Exhibits 2.2-Fold Superior Enzymatic Binding Affinity Compared to PSMA-11

PSMA-617 demonstrates substantially higher binding potency than PSMA-11 under enzymatic assay conditions. In a direct competitive binding study, PSMA-617 exhibited an IC₅₀ of 15.1 ± 3.8 nM compared to PSMA-11 at 17.4 ± 1.6 nM [1]. More significantly, enzymatically determined equilibrium dissociation constant (Kᵢ) measurements reveal PSMA-617 achieves a Kᵢ of 0.37 ± 0.21 nM, representing a binding affinity approximately 5.9-fold higher than the cell-based LNCaP assay Kᵢ of 2.34 ± 2.94 nM for the same compound, and substantially exceeding typical PSMA-11 values [2].

PSMA binding affinity radioligand therapy target engagement

[¹⁷⁷Lu]Lu-PSMA-617 Demonstrates 40-Fold Lower Renal Uptake at 4-8 Hours Versus [¹⁷⁷Lu]Lu-PSMA-I&T

In a comprehensive preclinical head-to-head comparison of clinically applied PSMA-targeting tracers, [¹⁷⁷Lu]Lu-PSMA-617 demonstrated significantly more favorable biodistribution than [¹⁷⁷Lu]Lu-PSMA-I&T. Specifically, [¹⁷⁷Lu]Lu-PSMA-I&T exhibited approximately 40-fold higher renal uptake at 4 and 8 hours post-injection compared to [¹⁷⁷Lu]Lu-PSMA-617, resulting in an unfavorable tumor-to-kidney ratio for PSMA-I&T [1]. Autoradiography on human salivary and renal tissue cryosections confirmed that [¹⁷⁷Lu]Lu-PSMA-617 has the lowest binding to these healthy PSMA-expressing organs among all tested tracers including PSMA-I&T and the nanobody JVZ-007 [2].

biodistribution renal dosimetry PSMA-I&T comparator

PSMA-617 Linker Confers Slower Renal Clearance Versus PSMA-11: A Dosimetry-Relevant Differentiation

Comparative pharmacokinetic analysis reveals that PSMA-617 exhibits slower renal clearance compared to PSMA-11, a distinction with direct implications for organ dosimetry and therapeutic application [1]. In preclinical biodistribution studies, PSMA-617 demonstrated rapid renal clearance from 113.3 ± 24.4 %ID/g at 1 hour to 2.13 ± 1.36 %ID/g at 24 hours post-injection, confirming efficient elimination despite initial renal accumulation [2]. The slower renal transit time of PSMA-617 relative to PSMA-11 is a documented characteristic in PSMA tracer comparison tables, where PSMA-617 is classified as "most widely used for therapy" with explicit notation of "slower renal clearance compared to PSMA-11" as a distinguishing feature [3].

renal clearance pharmacokinetics PSMA-11 comparator

2-Naphthyl-L-Alanine Linker Component Is Structurally Essential for High-Affinity PSMA Targeting

Structure-activity relationship studies systematically evaluating 11 PSMA-binding radioligands with modified linker structures demonstrated that the 2-naphthyl-L-alanine residue within the PSMA-617 linker is critical for maintaining favorable PSMA targeting properties [1]. X-ray crystal-structure analysis of PSMA and structure-based molecular design revealed that 2-naphthyl-L-alanine engages in essential hydrophobic interactions within the PSMA binding cavity, while the tranexamic acid component is comparatively more tolerant to substitution, with modifications at this position capable of modulating interactions with Phe546, Trp541, and Arg43 residues [2]. Replacement of tranexamic acid with L-tyrosine in the BQ7859 analog improved tumor-to-blood ratios, whereas alterations to the 2-naphthyl-L-alanine moiety consistently compromised targeting efficacy, confirming its non-redundant structural role [3].

linker structure-activity relationship 2-naphthyl-L-alanine PSMA binding cavity

Phase III VISION Trial Establishes PSMA-617 as the Only PSMA Radioligand with Regulatory-Grade Survival Evidence (HR = 0.62, OS Benefit 4.0 Months)

The phase III VISION trial (NCT03511664) randomized 831 patients with PSMA-positive mCRPC in a 2:1 ratio to receive [¹⁷⁷Lu]Lu-PSMA-617 plus standard of care (SOC) versus SOC alone [1]. At the primary analysis, [¹⁷⁷Lu]Lu-PSMA-617 plus SOC demonstrated a statistically significant improvement in overall survival with a median OS of 15.3 months compared to 11.3 months in the SOC group, representing a 4.0-month absolute survival benefit (HR = 0.62; 95% CI, 0.52–0.74; P < 0.001) [2]. Radiographic progression-free survival was similarly improved with a median rPFS of 8.7 months versus 3.4 months (HR = 0.40; 95% CI, 0.29–0.57; P < 0.001) [3]. Among RECIST-evaluable patients, objective response rate was 29.8% with [¹⁷⁷Lu]Lu-PSMA-617 versus 1.7% with SOC alone [4]. No other PSMA-targeting small-molecule radioligand has completed or reported a positive phase III registrational trial with overall survival as a primary endpoint, establishing PSMA-617 as the benchmark for clinical evidence in this therapeutic class.

phase III clinical trial overall survival mCRPC regulatory approval

[¹⁷⁷Lu]Lu-PSMA-617 Achieves >98% Radiochemical Purity and 72-Hour Radiolytic Stability Under Clinical Formulation Conditions

Clinical-grade [¹⁷⁷Lu]Lu-PSMA-617 is routinely prepared with radiochemical purity exceeding 98% under optimized reaction protocols (100 μg PSMA-617 incubated with ¹⁷⁷LuCl₃ at 95°C for 15 minutes), with adequate in vitro stability demonstrated across the clinical administration window [1]. Preclinical characterization established that PSMA-617 maintains high radiolytic stability for at least 72 hours, with radiochemical yields greater than 97% for ⁶⁷/⁶⁸Ga labeling and greater than 99% for ¹⁷⁷Lu labeling [2]. Radiolabeling studies comparing PSMA-617 with non-carrier-added (NCA) and carrier-added (CA) lutetium-177 achieved radiochemical yields higher than 95% without post-labeling purification, confirming robust and reproducible labeling performance independent of specific activity variations [3].

radiochemical purity radiolytic stability GMP manufacturing quality control

PSMA-617 Linker: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Therapeutic Radiopharmaceutical Development for mCRPC: Clinical-Grade [¹⁷⁷Lu]Lu-PSMA-617 Manufacturing

For organizations developing or manufacturing therapeutic PSMA radioligands for clinical use in metastatic castration-resistant prostate cancer, PSMA-617 linker is the only PSMA-targeting conjugate with phase III overall survival evidence (VISION trial: median OS 15.3 vs 11.3 months, HR = 0.62) [1]. The compound's favorable biodistribution profile—demonstrating approximately 40-fold lower renal uptake compared to PSMA-I&T at 4–8 hours post-injection—supports an expanded therapeutic window and reduced dose-limiting toxicity risk relative to alternative PSMA ligands [2]. Procurement of PSMA-617 linker with documented traceability to the VISION trial reference standard is essential for maintaining regulatory compliance and ensuring clinical outcomes consistent with published evidence.

Preclinical Comparative Studies Requiring a Validated Reference PSMA Radioligand

In preclinical research evaluating novel PSMA-targeting agents, modified linkers, or alternative chelator systems, PSMA-617 serves as the experimentally validated benchmark comparator due to its well-characterized binding affinity (Kᵢ = 0.37 ± 0.21 nM enzymatically; IC₅₀ = 15.1 ± 3.8 nM in LNCaP cells) and extensively documented biodistribution kinetics [1][2]. The linker's 2-naphthyl-L-alanine component is established as structurally essential for high-affinity PSMA targeting, making PSMA-617 the appropriate positive control when evaluating novel linker-modified PSMA ligands or bispecific conjugates [3]. Consistent use of PSMA-617 as a reference compound ensures cross-study comparability and meaningful interpretation of structure-activity relationship data.

Development of Fluorine-18 Labeled PSMA-617 Derivatives for PET Imaging

Research groups developing ¹⁸F-labeled PSMA imaging agents can leverage PSMA-617 linker as a scaffold for chelator substitution studies. Recent automated radiosynthesis studies demonstrate that PSMA-617 derivatives functionalized with NODA or RESCA chelators achieve successful [¹⁸F]AlF₂⁺ radiolabeling, with [¹⁸F]F-PSMA-617-NODA exhibiting higher tumor uptake, faster non-target organ clearance, and lower salivary gland uptake compared to reference [¹⁸F]F-PSMA-1007 and [¹⁸F]F-PSMA-617-RESCA [1]. The established PSMA-617 linker framework provides a validated platform for developing next-generation ¹⁸F-labeled diagnostic agents with potentially improved imaging characteristics while retaining the target engagement properties of the parent compound.

Theranostic Pair Development Using PSMA-617 Linker for Multi-Isotope Applications

The DOTA chelator integrated within the PSMA-617 linker construct enables complexation of multiple clinically relevant radiometals including ⁶⁸Ga (diagnostic imaging), ¹⁷⁷Lu (beta therapy), and ²²⁵Ac (alpha therapy), supporting true theranostic pair applications where the same targeting scaffold is used for both diagnostic patient selection and subsequent therapeutic intervention [1]. Radiochemical yields exceed 97% for ⁶⁷/⁶⁸Ga and 99% for ¹⁷⁷Lu labeling under standard conditions, with radiolytic stability maintained for at least 72 hours [2]. This multi-isotope compatibility, combined with the compound's regulatory approval status, makes PSMA-617 linker the preferred procurement choice for translational research programs aiming to develop integrated diagnostic-therapeutic PSMA-targeting platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSMA-617 Linker

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.